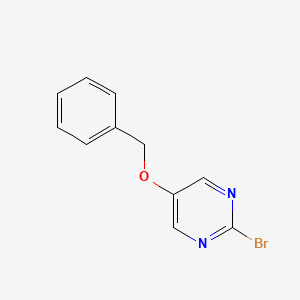

5-(Benzyloxy)-2-bromopyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The study of pyrimidines dates back to the 19th century, with the initial isolation of pyrimidine compounds occurring between 1837 and 1864. britannica.com However, their chemical structures were not fully understood until 1868. britannica.com A significant milestone in pyrimidine synthesis was achieved in 1879 when Grimaux reported the preparation of barbituric acid. wikipedia.org The systematic investigation of pyrimidines gained momentum in 1884 with the work of Pinner, who synthesized derivatives and proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org The discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids propelled research into this class of compounds, revealing their central role in genetics and biological processes. wikipedia.orgresearchgate.net This foundational knowledge paved the way for the development of a vast array of synthetic pyrimidine derivatives with significant therapeutic applications, including antiviral and anticancer agents. researchgate.netresearchgate.net

Structural Significance of Pyrimidine Scaffolds in Synthetic Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry. bohrium.comwjarr.com Its presence in natural products and biologically active molecules highlights its importance. mdpi.comnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in various non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the pyrimidine core offers multiple sites for functionalization, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity. researchgate.net This structural versatility makes pyrimidine derivatives attractive candidates in drug discovery programs, where they can serve as core structures for a wide range of therapeutic agents. researchgate.netbohrium.comnih.gov

Strategic Importance of Benzyloxy Substitution in Heterocyclic Systems

The introduction of a benzyloxy group onto a heterocyclic ring is a strategic move in synthetic chemistry for several reasons. The benzyloxy group can act as a protecting group for a hydroxyl functionality, which can be readily removed under specific conditions to reveal the more reactive hydroxyl group at a later stage of a synthesis. This protective role is crucial when other parts of the molecule need to undergo reactions that would otherwise be incompatible with a free hydroxyl group. Moreover, the benzyloxy moiety can influence the electronic properties of the heterocyclic ring, affecting its reactivity towards various reagents. researchgate.net The phenyl ring of the benzyloxy group can also engage in π-π stacking interactions, which can be important for molecular recognition and binding to biological targets. nih.gov Studies have shown that the position of the benzyloxy group can significantly impact the biological activity of a molecule. nih.gov

Overview of 5-(Benzyloxy)-2-bromopyrimidine as a Key Synthetic Intermediate

5-(Benzyloxy)-2-bromopyrimidine is a bifunctional molecule that combines the key features of a pyrimidine core, a reactive bromine atom, and a benzyloxy group. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing more complex molecular architectures. The benzyloxy group at the 5-position, in addition to its potential role as a protecting group, modulates the electronic nature of the pyrimidine ring. This unique combination of features makes 5-(Benzyloxy)-2-bromopyrimidine a highly sought-after intermediate in the synthesis of compounds targeted for various applications, particularly in the development of novel pharmaceuticals. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

2-bromo-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C11H9BrN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

WTCQOVMJLJMLCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)Br |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

The preparation of 5-(Benzyloxy)-2-bromopyrimidine is a critical step in its utilization as a synthetic intermediate. A common and effective method for its synthesis is the Williamson ether synthesis. This reaction involves the treatment of 5-bromo-2-hydroxypyrimidine (B17364) with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

The physicochemical properties of 5-(Benzyloxy)-2-bromopyrimidine are essential for its handling, characterization, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| CAS Number | 742058-39-5 |

Note: The data in this table is compiled from publicly available chemical databases.

Spectroscopic Characterization

The structural elucidation of 5-(Benzyloxy)-2-bromopyrimidine relies on various spectroscopic techniques. While detailed spectra are not provided here, a general overview of the expected spectroscopic data is presented.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyrimidine (B1678525) and benzyl (B1604629) rings, as well as a characteristic signal for the methylene (B1212753) protons of the benzyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals corresponding to all the unique carbon atoms in the molecule, including the carbons of the pyrimidine and benzyl rings and the methylene carbon.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in its identification.

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor in Complex Organic Molecule Synthesis

The reactivity of the C-Br bond in 5-(benzyloxy)-2-bromopyrimidine is central to its utility. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The pyrimidine (B1678525) core is a common motif in medicinal chemistry and materials science. 5-(Benzyloxy)-2-bromopyrimidine is an ideal starting point for creating more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions of appropriately functionalized derivatives can lead to the formation of bicyclic structures such as pyrazolo[1,5-a]pyrimidines or other azolo- and azinopyrimidines. ekb.egthieme-connect.de The synthesis of spiro-heterocyclic systems, like spiro[carbazole-1,5′-pyrimidines], can be achieved through Diels-Alder reactions of vinyl-pyrimidine intermediates derived from precursors like 5-(benzyloxy)-2-bromopyrimidine. rsc.org The general strategy involves using the 2-bromo position as a handle for introducing a side chain that can subsequently participate in a ring-forming reaction with another part of the pyrimidine ring or its substituents.

The 2-bromo substituent is readily displaced or coupled, enabling the introduction of a wide array of functional groups onto the pyrimidine ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrimidine with an organoboron reagent, such as an aryl or heteroaryl boronic acid. nih.govmdpi.com This method is highly efficient for creating 2-aryl- or 2-heteroaryl-5-(benzyloxy)pyrimidines, which are key intermediates for various applications. researchgate.netresearchgate.net The use of copper(I) co-catalysts can enhance the yields for notoriously difficult couplings involving electron-deficient heterocyclic boronates. nih.gov

Sonogashira Coupling: To introduce carbon-carbon triple bonds, the Sonogashira reaction is employed, coupling 5-(benzyloxy)-2-bromopyrimidine with a terminal alkyne. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and copper(I), yields 2-alkynyl-5-(benzyloxy)pyrimidines. researchgate.netorganic-chemistry.org These products are valuable for extending conjugation or as precursors for further transformations, such as cycloisomerization reactions to form fused furans or other heterocycles. nih.gov

Once the desired functional group is installed at the 2-position, the benzyloxy group at the 5-position can be deprotected (typically via catalytic hydrogenation) to reveal a hydroxyl group (-OH). This hydroxyl group provides another site for functionalization, such as etherification, esterification, or conversion to a triflate for further cross-coupling reactions, thereby producing highly substituted and complex pyrimidine scaffolds.

The following table summarizes the potential transformations for creating functionalized pyrimidine scaffolds from 5-(Benzyloxy)-2-bromopyrimidine.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-5-(benzyloxy)pyrimidine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-(benzyloxy)pyrimidine |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP) | 2-Amino-5-(benzyloxy)pyrimidine |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Aryl/Vinyl-5-(benzyloxy)pyrimidine |

Conjugated polymers and oligomers are of great interest for their electronic and photophysical properties. 5-(Benzyloxy)-2-bromopyrimidine can be used as a monomer in step-growth polymerization or oligomerization reactions. By performing sequential cross-coupling reactions, this building block can be incorporated into well-defined conjugated molecular architectures. nih.gov

For example, a Sonogashira coupling can be used to attach an ethynyl (B1212043) group, which can then be coupled to another aryl halide, extending the π-system. libretexts.org Alternatively, palladium-catalyzed reactions like Suzuki coupling can be used to link pyrimidine units to other aromatic or heteroaromatic rings, creating donor-acceptor-type oligomers where the electron-deficient pyrimidine acts as the acceptor unit.

Development of Functional Materials

The electronic nature of the pyrimidine ring makes it an attractive component for the design of functional organic materials. Its electron-deficient character allows it to serve as an acceptor unit in π-conjugated systems.

Organic materials with significant NLO responses are crucial for applications in photonics and optical communications. tcichemicals.com The performance of these materials often relies on a molecular design that incorporates electron-donating and electron-accepting groups linked by a π-conjugated bridge (a "push-pull" system).

5-(Benzyloxy)-2-bromopyrimidine is a promising precursor for such NLO materials. mdpi.com The pyrimidine ring itself is an effective electron acceptor. The benzyloxy group is a mild electron donor. Through cross-coupling at the 2-bromo position, a strong donor group (like an amine or alkoxy-substituted aryl group) can be introduced, creating a potent intramolecular charge-transfer system. The synthesis of such chromophores, for example by coupling with functionalized arylboronic acids, is a viable strategy for producing new NLO-active molecules. researchgate.net The third-order NLO properties of materials based on heterocyclic systems like benzimidazoles have been demonstrated, highlighting the potential of similar pyrimidine-based structures. researchgate.netrsc.org

The same synthetic strategies used to create conjugated oligomers can be applied to develop materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The ability to systematically modify the structure of 5-(benzyloxy)-2-bromopyrimidine allows for the fine-tuning of the electronic properties of the resulting materials.

By incorporating this pyrimidine unit into a larger π-conjugated system, chemists can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The electron-deficient nature of the pyrimidine ring generally helps to lower both HOMO and LUMO levels, which can be advantageous for creating n-type (electron-transporting) or ambipolar organic semiconductors. The synthesis of donor-acceptor materials using building blocks like this is a cornerstone of modern organic electronics research.

Precursors for Liquid Crystalline Compounds

The pyrimidine core is a well-established component in the design of liquid crystalline materials. The rigid, planar nature of the pyrimidine ring contributes to the formation of the ordered, yet fluid, mesophases that characterize liquid crystals. Specifically, 5-phenyl-pyrimidine derivatives have been successfully designed and synthesized to create calamitic (rod-like) liquid crystals. aps.org These molecules can self-assemble into various liquid crystal phases, such as the smectic A (SmA) and chiral smectic C (SmC) phases, over broad temperature ranges. aps.org

The presence of a benzyloxy group, as found in 5-(Benzyloxy)-2-bromopyrimidine, is also known to be advantageous in the design of liquid crystals. Studies on Schiff base systems have shown that incorporating a terminal benzyloxy group can promote more ordered smectic A phases due to its rigidity. mdpi.com Therefore, 5-(Benzyloxy)-2-bromopyrimidine represents a highly promising precursor for new liquid crystalline compounds. The reactive 2-bromo position provides a convenient synthetic handle for introducing other molecular fragments, such as additional aromatic rings via cross-coupling reactions, to build the elongated, rod-like structures typical of calamitic liquid crystals. aps.org

Design of Fluorescent Probes and Sensors

The pyrimidine scaffold is a cornerstone in the development of advanced fluorescent probes and sensors for biological applications. researchgate.net These probes are designed to detect specific analytes or changes in the cellular environment through a measurable change in their fluorescence. researchgate.netnih.gov Pyrimidine-based systems have been engineered for a variety of sensing tasks, including the detection of pathogenic bacteria like Pseudomonas aeruginosa and the real-time monitoring of cellular processes such as mitophagy via pH changes in mitochondria. researchgate.netnih.govrsc.org

For instance, a pyrimidine-based probe, Z2, was designed with a push-pull electronic structure to act as a "turn-on" fluorescent sensor under the acidic conditions associated with mitophagy. researchgate.netnih.gov In another application, pyrimidine derivatives have been combined with fluorophores to create selective fluorescent inhibitors of enzymes like cyclooxygenase-2 (COX-2), enabling the visualization of these enzymes in cancer cells. nih.gov 5-(Benzyloxy)-2-bromopyrimidine is an ideal starting material for such applications. Its 2-bromo position allows for the facile introduction of fluorophores or other functional groups necessary for sensing, making it a versatile platform for constructing novel probes for cell imaging and diagnostics. researchgate.netnih.gov

Intermediates in Medicinal Chemistry Research Programs

In medicinal chemistry, 5-(Benzyloxy)-2-bromopyrimidine is a valuable intermediate for synthesizing compounds with potential therapeutic properties. Its pyrimidine core is a "privileged structure," frequently found in biologically active molecules.

Scaffold for Enzyme Inhibitor Design and Exploration

The development of specific enzyme inhibitors is a major goal in drug discovery. The pyrimidine ring system is a common scaffold used to build such inhibitors. rsc.org The benzyloxy group, in particular, has been identified as a key pharmacophore for the inhibition of certain enzymes, such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.gov The introduction of a benzyloxy group into chalcone (B49325) structures has led to highly potent and selective MAO-B inhibitors. nih.gov

The 5-(benzyloxy)pyrimidine (B2436918) structure is therefore a promising starting point for designing new enzyme inhibitors. The pyrimidine core can interact with the target enzyme, while the benzyloxy moiety can provide crucial binding interactions. The 2-bromo position serves as a point for chemical diversification, allowing chemists to attach different side chains to optimize potency and selectivity against various enzyme targets, including those involved in cancer and inflammation like COX-2. nih.govmdpi.com

Table 1: Examples of Pyrimidine-Based Enzyme Inhibitors

| Target Enzyme | Pyrimidine Derivative Type | Therapeutic Area | Reference |

|---|---|---|---|

| Riboflavin Synthase | Pyrido[2,3-d]pyrimidines | Antimicrobial | rsc.org |

| Monoamine Oxidase B (MAO-B) | Benzyloxy chalcones | Neurodegenerative Disease | nih.gov |

| Cyclooxygenase-2 (COX-2) | N-hydroxyurea derivatives | Anti-inflammatory | nih.gov |

Precursors for DNA Repair Protein Inactivators (e.g., O6-alkylguanine-DNA alkyltransferase inactivators)

The DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) removes alkyl groups from the O6 position of guanine, protecting cells from mutagenic damage. However, in cancer therapy, this repair activity can confer resistance to certain alkylating chemotherapy drugs. nih.govresearchgate.net Inactivating AGT in tumor cells is therefore a key strategy to enhance the efficacy of these drugs. mdpi.com

The compound O6-benzylguanine is a potent inactivator of AGT that acts as a "pseudo-substrate," irreversibly transferring its benzyl (B1604629) group to the enzyme's active site cysteine. mdpi.com This has spurred interest in developing other molecules that can deliver a benzyl or similar group to the AGT active site. While O6-benzylguanine is a purine (B94841) derivative, the underlying principle relies on the O-benzyl moiety. This makes benzyloxy-substituted heterocycles like 5-(Benzyloxy)-2-bromopyrimidine valuable precursors for designing novel AGT inactivators. The 5-benzyloxy group mimics the critical O-benzyl group of the known inactivator, and the pyrimidine core can be modified to optimize delivery and interaction with the AGT protein.

Building Blocks for Potential Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Pyrimidine derivatives have a long history in this field, with foundational studies showing that 5-benzyl-2,4-diaminopyrimidines possess significant antibacterial activity. nih.gov This established the 5-substituted pyrimidine as a valid scaffold for antimicrobial drug discovery.

More recent research continues to build on this foundation. For example, thieno[2,3-d]pyrimidines, which are structurally related to pyrimidines, have been synthesized with N-benzylcarboxamide side chains and shown to have good activity against Gram-positive bacteria like S. aureus. researchgate.net 5-(Benzyloxy)-2-bromopyrimidine provides the core 5-alkoxy-pyrimidine structure. The 2-bromo atom can be readily substituted with amines and other nucleophiles to generate libraries of new compounds for screening against a wide range of bacterial and fungal pathogens. nih.govresearchgate.net

Starting Materials for Antiviral Compound Exploration

Pyrimidine derivatives are central to the field of antiviral drug discovery, forming the basis of many nucleoside and non-nucleoside inhibitors. nih.govnih.gov Research has shown that 6-alkoxypyrimidines, in particular, exhibit promising antiviral properties. acs.orgnih.gov For example, compounds with a 6-[2-(phosphonomethoxy)alkoxy]pyrimidine structure have been found to inhibit the replication of herpes viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

The activity of these compounds highlights the importance of the O-alkoxy pyrimidine scaffold. 5-(Benzyloxy)-2-bromopyrimidine possesses this key feature, making it an excellent starting material for novel antiviral agents. The 2-bromo position offers a site for synthetic elaboration, allowing for its conversion into a variety of derivatives, including nucleoside analogues or other complex heterocyclic systems, in the search for new treatments for viral infections. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 5-(Benzyloxy)-2-bromopyrimidine |

| O6-benzylguanine |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine |

| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines |

| 5-benzyl-2,4-diaminopyrimidines |

Development of Novel Synthetic Reagents and Catalysts

There is a notable lack of publicly accessible scientific literature on the application of 5-(Benzyloxy)-2-bromopyrimidine in the creation of new synthetic reagents or catalysts. In principle, pyrimidine-containing molecules can be engineered to act as ligands for transition metals, forming the basis of new catalysts. The nitrogen atoms within the pyrimidine ring are capable of coordinating with metal centers, and the substituents on the ring can be modified to influence the resulting catalyst's performance.

In the case of 5-(Benzyloxy)-2-bromopyrimidine, the bromine atom could be replaced by a coordinating group, such as a phosphine (B1218219) or an amine, to generate a ligand. This ligand could then be complexed with a transition metal, for instance, palladium, rhodium, or iridium, to create a catalyst for a variety of chemical transformations. The benzyloxy group would likely play a role in adjusting the steric and electronic properties of the ligand, which in turn can affect the catalyst's activity and selectivity.

Despite these theoretical possibilities, a thorough search of academic and patent databases did not uncover any specific examples of catalysts or reagents being developed from 5-(Benzyloxy)-2-bromopyrimidine. This indicates that its use in this area of chemistry is either underexplored or the results of such research have not been made public. Consequently, no data on the performance of such potential catalysts can be presented.

Theoretical and Computational Investigations

Molecular Modeling Studies of 5-(Benzyloxy)-2-bromopyrimidine Derivatives

Molecular modeling is a powerful tool used to understand and predict the behavior of molecules at the atomic level. For derivatives of 5-(benzyloxy)-2-bromopyrimidine, molecular modeling studies have been instrumental in elucidating their potential as therapeutic agents. These studies often involve the use of techniques such as molecular dynamics (MD) simulations and docking to explore the interactions between the pyrimidine (B1678525) derivatives and their biological targets. researchgate.netmdpi.com

For instance, in the context of drug discovery, molecular docking is employed to predict the binding orientation of a ligand (in this case, a 5-(benzyloxy)-2-bromopyrimidine derivative) to a protein target. mdpi.com This information is crucial for understanding the mechanism of action and for designing compounds with improved affinity and selectivity. For example, docking studies might reveal that the benzyloxy group of the molecule fits into a specific hydrophobic pocket of the receptor, while the pyrimidine ring forms hydrogen bonds with key amino acid residues. mdpi.com

MD simulations, on the other hand, provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability over time. nih.gov These simulations can reveal subtle conformational changes and interactions that are not apparent from static docking poses. The insights gained from these molecular modeling studies are invaluable for the lead optimization process in drug development. researchgate.net

Computational Chemistry for Reaction Pathway Prediction and Optimization

Computational chemistry plays a vital role in predicting and optimizing the synthetic routes for producing 5-(benzyloxy)-2-bromopyrimidine and its analogs. By using quantum chemical calculations, chemists can evaluate the feasibility of different reaction pathways, identify potential intermediates and transition states, and predict reaction yields and kinetics. This computational approach can significantly reduce the amount of time and resources spent on experimental trial and error.

For example, density functional theory (DFT) calculations can be used to model the reaction mechanism of a particular synthetic step, such as a cross-coupling reaction to introduce a new substituent at the 2-position of the pyrimidine ring. These calculations can help in choosing the most suitable catalyst, solvent, and reaction conditions to achieve the desired product with high efficiency and selectivity.

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. researchgate.netresearchgate.net For 5-(benzyloxy)-2-bromopyrimidine derivatives, SAR studies aim to identify the key structural features that are essential for their desired pharmacological effects. nih.gov

These studies typically involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological activity. nih.gov For example, the benzyloxy group might be replaced with other alkoxy groups of varying sizes and electronic properties to probe the importance of this substituent for receptor binding. Similarly, different substituents can be introduced at various positions of the pyrimidine ring to explore the steric and electronic requirements for optimal activity.

The data generated from these SAR studies are often used to build quantitative structure-activity relationship (QSAR) models. researchgate.net QSAR models are mathematical equations that relate the chemical properties of a set of compounds to their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective drug candidates. iomcworld.com

A hypothetical SAR study on a series of 5-(benzyloxy)-2-substituted pyrimidine derivatives might reveal the following trends:

| R-group at position 2 | Biological Activity (IC50, µM) |

| -Br | 10.5 |

| -NH2 | 2.1 |

| -CH3 | 8.9 |

| -COOH | 15.2 |

| -Ph | 0.8 |

This is a hypothetical table for illustrative purposes.

This data suggests that a phenyl group at the 2-position significantly enhances activity, while a carboxyl group is detrimental. Such insights are critical for the iterative process of drug design.

Electronic Structure Analysis of the Pyrimidine System and Benzyloxy Substituent

Understanding the electronic structure of 5-(benzyloxy)-2-bromopyrimidine is crucial for explaining its reactivity and intermolecular interactions. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron deficiency influences its reactivity, making it susceptible to nucleophilic attack at certain positions.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Future efforts in the synthesis of 5-(Benzyloxy)-2-bromopyrimidine and its derivatives will likely concentrate on developing more efficient and high-yielding reactions. While traditional methods have proven effective, there is a continuous drive to improve upon them. Research into novel catalytic systems, including the use of metal-catalyzed cross-coupling reactions, could lead to milder reaction conditions and improved atom economy. Furthermore, the exploration of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production process, reducing time, cost, and waste.

Diversification of Functionalization Strategies at the Pyrimidine Core

The pyrimidine ring of 5-(Benzyloxy)-2-bromopyrimidine offers multiple sites for functionalization, and future research will undoubtedly focus on expanding the toolbox of chemical reactions to modify this core structure. The bromine atom at the 2-position is a key handle for introducing a variety of substituents through nucleophilic substitution and cross-coupling reactions. Researchers will likely explore a wider range of nucleophiles and coupling partners to generate a diverse library of analogues. Additionally, strategies for the selective functionalization of the C-H bonds on the pyrimidine ring are an emerging area of interest. wisc.eduexlibrisgroup.com Such methods would allow for the direct introduction of new functional groups, providing rapid access to novel chemical entities with potentially unique biological activities or material properties. A deconstruction-reconstruction approach, where the pyrimidine ring is cleaved and then reassembled with different building blocks, presents another innovative strategy for diversification. nih.gov

Expansion of Applications in Advanced Materials Science

While primarily utilized in medicinal chemistry, the unique electronic and structural properties of pyrimidine derivatives suggest potential applications in materials science. chemimpex.com Future research could explore the incorporation of 5-(Benzyloxy)-2-bromopyrimidine and its derivatives into polymers and other advanced materials. chemimpex.com The pyrimidine core, with its nitrogen atoms, can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, porosity, or catalytic activity. Furthermore, the aromatic nature of the pyrimidine ring suggests that derivatives of 5-(Benzyloxy)-2-bromopyrimidine could be investigated as components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Continued Utility in Rational Drug Design and Agrochemical Innovation

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research, being present in numerous biologically active compounds. chemimpex.comresearchgate.net 5-(Benzyloxy)-2-bromopyrimidine serves as a crucial building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds. chemimpex.com Future research will continue to leverage this versatile intermediate in rational drug design programs. By systematically modifying the benzyloxy and bromo substituents, as well as the pyrimidine core itself, scientists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and selectivity for specific biological targets. chemimpex.com This approach is also applicable to the discovery of new agrochemicals, where the development of novel pesticides and herbicides with improved performance and environmental profiles is an ongoing priority. chemimpex.com

Development of Sustainable and Green Chemistry Approaches for Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, future research on 5-(Benzyloxy)-2-bromopyrimidine will increasingly focus on the development of sustainable and green synthetic methods. researchgate.netrasayanjournal.co.inmdpi.com This includes the use of safer and more environmentally benign solvents, the reduction or elimination of hazardous reagents, and the development of catalytic reactions that minimize waste generation. rasayanjournal.co.inskpharmteco.com Techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry (ball milling) are being explored as greener alternatives to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netrasayanjournal.co.inmdpi.com The implementation of these green chemistry principles will be crucial for the large-scale and more sustainable production of pyrimidine derivatives. rasayanjournal.co.inmdpi.com

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Advanced computational methods, such as density functional theory (DFT) calculations, are becoming indispensable tools in modern chemical research. In the context of 5-(Benzyloxy)-2-bromopyrimidine, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. Future research will likely employ these methods to predict the outcomes of chemical reactions, guide the design of new synthetic strategies, and elucidate the mechanisms of action of its biologically active derivatives. By simulating the binding of pyrimidine-based compounds to protein active sites, for example, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Conclusion

Direct Synthesis Approaches

Direct synthesis strategies offer a straightforward route to 5-(benzyloxy)-2-bromopyrimidine by constructing the benzyloxy ether linkage on a pre-existing 2-bromopyrimidine (B22483) scaffold.

O-Alkylation of 2-Bromopyrimidin-5-ol (B596192) and its Analogues

A primary method for the synthesis of 5-(benzyloxy)-2-bromopyrimidine is the O-alkylation of 2-bromopyrimidin-5-ol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group followed by nucleophilic attack on a benzyl (B1604629) halide.

The core of this synthetic approach is the reaction of the alkoxide of 2-bromopyrimidin-5-ol with benzyl bromide or a similarly reactive benzyl halide. nih.gov The choice of the benzyl halide can be varied to introduce substituents on the benzene (B151609) ring, allowing for the synthesis of a diverse range of analogues. The reaction proceeds via an SN2 mechanism, where the oxygen anion displaces the halide from the benzylic carbon. nih.gov

A typical procedure involves dissolving the starting material, a compound with a free hydroxyl group, in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov A strong base is then added to generate the alkoxide, followed by the addition of the benzyl halide. nih.gov

The selection of the base and reaction conditions is critical for the successful O-benzylation of 2-bromopyrimidin-5-ol. Strong bases are required to deprotonate the weakly acidic pyrimidinol. Sodium hydride (NaH) is a commonly used base for this transformation, as it irreversibly deprotonates the alcohol and drives the reaction forward. nih.gov Other suitable bases include potassium carbonate (K₂CO₃), which is a milder and often more practical choice for larger-scale syntheses.

The reaction is typically carried out in a polar aprotic solvent like DMF, which effectively solvates the cation of the base and promotes the SN2 reaction. The temperature can be varied, often starting at a low temperature (e.g., 0 °C) during the addition of the base and benzyl halide, and then gradually warming to room temperature or slightly elevated temperatures to ensure the completion of the reaction. nih.gov

Interactive Data Table: O-Benzylation of 2-Bromopyrimidin-5-ol

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromopyrimidin-5-ol | Provides the core pyrimidine (B1678525) structure with a hydroxyl group for alkylation. |

| Reagent | Benzyl bromide | Acts as the electrophile, providing the benzyl group. |

| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the hydroxyl group. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | 0 °C to room temperature | Allows for controlled reaction initiation and progression to completion. |

Nucleophilic Aromatic Substitution on Pre-functionalized Pyrimidines

An alternative and powerful strategy for the synthesis of 5-(benzyloxy)-2-bromopyrimidine involves the nucleophilic aromatic substitution (SNAr) on a pyrimidine ring that is already functionalized with suitable leaving groups.

Displacement of Halogen at the 5-Position with Benzyloxy Group

In this approach, a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine (B1337857) or 5-bromo-2-chloropyrimidine (B32469), serves as the substrate. The benzyloxy group is introduced by displacing one of the halogens. The reactivity of halogens on the pyrimidine ring towards nucleophilic attack is position-dependent. In many cases, the halogen at the 2- or 4-position is more susceptible to displacement than a halogen at the 5-position. However, under specific conditions, selective substitution at the 5-position can be achieved.

A Chinese patent describes a method for synthesizing 5-benzyloxy-2-cyanopyrimidine by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in the presence of cesium carbonate, cuprous iodide, and 1,10-phenanthroline (B135089) in toluene (B28343) at elevated temperatures. google.com This demonstrates the feasibility of displacing a bromine atom at the 5-position with a benzyloxy group.

Reaction with Benzyl Alcoholates and Related Reagents

The reaction is typically carried out by treating the pre-functionalized pyrimidine with a benzyl alcoholate, which is a potent nucleophile. Sodium or potassium benzyloxide, prepared by reacting benzyl alcohol with a strong base like sodium hydride or potassium metal, is a common reagent for this purpose.

For instance, the synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine (B142433) has been described, highlighting the utility of benzyloxy substitution on the pyrimidine core. While this example involves a different substituent at the 2-position, the principle of nucleophilic displacement of a leaving group by a benzyloxy nucleophile is directly applicable. The reaction of 5-bromo-2-chloropyrimidine with sodium benzyloxide would be expected to proceed with the displacement of the more reactive chlorine atom at the 2-position, which is a known reactivity pattern for such dihalopyrimidines. chemicalbook.com

Interactive Data Table: Nucleophilic Aromatic Substitution for 5-(Benzyloxy)-2-bromopyrimidine Synthesis

| Starting Material | Nucleophile | Key Conditions | Expected Product |

| 5-Bromo-2-cyanopyrimidine | Benzyl alcohol | Cesium carbonate, CuI, 1,10-phenanthroline, Toluene, 80-110 °C | 5-Benzyloxy-2-cyanopyrimidine google.com |

| 5-Bromo-2-chloropyrimidine | Sodium benzyloxide | Polar aprotic solvent (e.g., DMF, THF) | 5-(Benzyloxy)-2-bromopyrimidine |

Synthetic Pathways to 5-(Benzyloxy)-2-bromopyrimidine: A Detailed Examination

The synthesis of 5-(benzyloxy)-2-bromopyrimidine, a key intermediate in the development of various biologically active compounds, relies on carefully controlled synthetic methodologies. The construction of this molecule is typically achieved through the strategic formation of its core pyrimidine structure, followed by the introduction of the benzyloxy group. This article details the common precursor synthesis pathways and the critical reaction parameters that must be optimized to ensure high-yield and high-purity production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(benzyloxy)-2-bromopyrimidine, and how do reaction conditions influence yield?

- The synthesis typically involves bromination of a pyrimidine precursor followed by benzyloxy group introduction. Key steps include:

- Bromination : Using reagents like NBS (N-bromosuccinimide) in anhydrous conditions to minimize side reactions .

- Benzyloxy substitution : Employing benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃) to replace hydroxyl or halide groups.

- Critical parameters : Temperature control (60–80°C for bromination), solvent polarity (DMF or THF for substitution), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of 5-(benzyloxy)-2-bromopyrimidine?

- 1H/13C NMR : The benzyloxy group shows characteristic peaks at δ 4.8–5.2 ppm (CH₂) and aromatic protons at δ 7.2–7.5 ppm. Bromine’s deshielding effect shifts pyrimidine ring protons upfield .

- Mass spectrometry : A molecular ion peak at m/z 265.12 (C₁₁H₉BrN₂O) confirms the molecular weight. Fragmentation patterns (e.g., loss of benzyloxy group) validate substituent positions .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and >98% purity thresholds are recommended .

Advanced Research Questions

Q. How does the position of bromine in benzyloxy-substituted pyrimidines affect reactivity in cross-coupling reactions?

- Bromine at position 2 (vs. 4 or 5) enhances electrophilicity due to proximity to the pyrimidine’s electron-deficient ring. This facilitates:

- Suzuki couplings : Higher yields with aryl boronic acids when Pd(PPh₃)₄ is used in THF/water .

- Ullmann couplings : Copper-catalyzed C–N bond formation with amines, though steric hindrance from the benzyloxy group may require elevated temperatures (120°C) .

Q. What strategies mitigate competing side reactions during functionalization of 5-(benzyloxy)-2-bromopyrimidine?

- Competing pathways : Debenzylation under acidic conditions or bromine displacement by nucleophiles (e.g., OH⁻).

- Mitigation methods :

- Use of mild bases (Cs₂CO₃ instead of NaOH) to preserve the benzyloxy group .

- Protecting group strategies (e.g., TMS-Cl for temporary hydroxyl protection) before bromination .

- Kinetic control via low-temperature reactions (−20°C to 0°C) to favor desired substitution .

Q. How do electronic effects of the benzyloxy group influence the compound’s solubility and reactivity in polar aprotic solvents?

- The benzyloxy group increases hydrophobicity, reducing solubility in water but enhancing it in DMSO or DMF.

- Electronic effects : The electron-donating benzyloxy group stabilizes the pyrimidine ring, slowing electrophilic aromatic substitution but accelerating nucleophilic attacks at the bromine site .

- Solvent optimization : Use DMF for SNAr reactions (due to high polarity) and toluene for thermal stability in coupling reactions .

Q. What analytical challenges arise in characterizing trace impurities in 5-(benzyloxy)-2-bromopyrimidine, and how are they resolved?

- Common impurities : Debrominated byproducts or benzyl alcohol adducts.

- Detection : LC-MS with electrospray ionization (ESI) identifies impurities at <0.1% levels .

- Resolution : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of 5-(benzyloxy)-2-bromopyrimidine under basic conditions?

- Reported contradictions : Some studies note debromination in NaOH, while others observe stability in NaHCO₃.

- Resolution :

- pH-dependent degradation: Bromine displacement occurs above pH 10 due to hydroxide ion concentration.

- Kinetic studies: Half-life measurements in varying pH buffers (pH 7–12) show instability beyond pH 9.5 .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing 5-(benzyloxy)-2-bromopyrimidine derivatives for structure-activity relationship (SAR) studies?

- Stepwise approach :

Core synthesis : Follow standardized bromination/benzyloxy substitution .

Derivatization : Systematically vary substituents (e.g., electron-withdrawing groups at position 4) using cross-coupling .

Quality control : Consistent use of HPLC and 1H NMR for batch-to-batch comparison .

- Documentation : Publish detailed spectral data (e.g., DEPT-135 for carbon assignments) to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.